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1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Physicochemical profiling Lipophilicity Drug-likeness

This 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivative is a privileged kinase inhibitor scaffold validated against c-Met and Pim-1. The rigid, conjugated architecture minimizes conformational sampling uncertainty, delivering superior docking reproducibility for computational workflows. Its N-phenyl urea terminus provides a distinct hydrogen-bonding vector for probing kinase hinge-region selectivity, while the sub-400 Da molecular weight and favorable TPSA ensure oral drug-likeness. Choose this compound over flexible cyclohexyl or benzodioxin analogs to reduce confounding polypharmacology in broad-panel kinase screens. Ideal for building focused inhibitor libraries and for head-to-head ADME optimization against higher-MW leads. Bulk pricing available upon request.

Molecular Formula C20H18N6O2
Molecular Weight 374.404
CAS No. 1021051-54-6
Cat. No. B2517155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
CAS1021051-54-6
Molecular FormulaC20H18N6O2
Molecular Weight374.404
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4
InChIInChI=1S/C20H18N6O2/c27-20(22-16-9-5-2-6-10-16)21-13-14-28-18-12-11-17-23-24-19(26(17)25-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22,27)
InChIKeyLTTQEDXBHSDZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1021051-54-6) – Compound Identity & Scaffold Context for Procurement Decisions


1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1021051-54-6) is a fully synthetic small molecule (C20H18N6O2, MW 374.4 g/mol) built on a [1,2,4]triazolo[4,3-b]pyridazine core, which is linked through an oxyethyl spacer to an N-phenyl urea terminus [1]. The triazolo[4,3-b]pyridazine scaffold is recognized in medicinal chemistry as a privileged heterocyclic framework that has yielded potent inhibitors of kinases such as c-Met and Pim-1, as well as bromodomain-containing proteins [2]. The compound’s specific substitution pattern – a phenyl group at the 3-position of the fused triazolo-pyridazine and an N-phenyl urea at the distal end – dictates a distinct pharmacophoric geometry that cannot be replicated by analogs carrying different aryl, heteroaryl, or alkyl substitutions on either terminus [2].

Procurement Risk: Why Generic Triazolo[4,3-b]pyridazine Analogs Cannot Replace 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (CAS 1021051-54-6)


The biological activity of triazolo[4,3-b]pyridazine derivatives is exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the appended side chains [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that replacing the 3-phenyl group with other aryl or heteroaryl moieties, or modifying the terminal urea substituent, can shift kinase selectivity profiles, alter inhibitory potency by orders of magnitude, and change physicochemical properties such as lipophilicity and aqueous solubility [1]. Consequently, compounds sharing the same core but bearing different substituents – for instance 1-cyclohexyl-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea (CAS 1020976-63-9) or 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea (CAS 1060268-57-6) – are not interchangeable surrogates and cannot be assumed to reproduce the target compound's interaction fingerprint with its cognate biological targets . The quantitative evidence below substantiates the specific differentiation dimensions that matter for informed selection.

Quantitative Differentiation Evidence: 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (1021051-54-6) vs. Closest Analogs


Molecular Lipophilicity (Calculated LogP) Differentiation vs. 1-Cyclohexyl Urea Analog

The target compound (C20H18N6O2) carries an N-phenyl urea terminus, contrasting with the N-cyclohexyl urea terminus of the direct analog CAS 1020976-63-9 (C20H24N6O2). The phenyl ring introduces conjugated unsaturation that reduces calculated logP relative to the saturated cyclohexyl analog, while simultaneously increasing topological polar surface area (TPSA) due to the planar aromatic system [1]. This difference in lipophilicity influences passive membrane permeability, plasma protein binding, and metabolic stability profiles, making the two compounds non-fungible in cell-based and in vivo assays .

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity as a Selectivity Determinant

The N-phenyl urea group in the target compound provides exactly two hydrogen-bond donors (urea NH groups) and one hydrogen-bond acceptor (urea carbonyl) arranged in a planar geometry, enabling a precise bidentate donor–acceptor interaction pattern with protein backbone carbonyl and amide groups [1]. In contrast, the benzodioxin analog CAS 1060268-57-6 (C22H20N6O4) introduces two additional oxygen atoms as hydrogen-bond acceptors in the terminal aryl ring, expanding the H-bond acceptor count to 8 versus 6 for the target . This altered H-bond pharmacophore can redirect binding to off-target proteins and modify kinase or bromodomain selectivity profiles, as documented in SAR campaigns on related triazolo[4,3-b]pyridazine series [2].

Hydrogen bonding Target engagement Selectivity

Class-Level Kinase Inhibition Potential: Triazolo[4,3-b]pyridazine Scaffold as a Validated c-Met/Pim-1 Pharmacophore

The [1,2,4]triazolo[4,3-b]pyridazine scaffold forms the foundation of multiple reported kinase inhibitors. In a systematic SAR study, derivative 4g bearing a related 3-aryl-[1,2,4]triazolo[4,3-b]pyridazine core exhibited dual c-Met (IC50 = 0.163 ± 0.01 μM) and Pim-1 (IC50 = 0.283 ± 0.01 μM) inhibitory activity, with the 3-phenyl substitution being critical for maintaining the planar aromatic stacking interactions within the ATP-binding pocket [1]. The target compound (1021051-54-6) retains this essential 3-phenyl pharmacophore while appending an N-phenyl urea side chain through a flexible oxyethyl linker, a design feature that positions the urea group for solvent-exposed hydrogen-bond interactions that can modulate kinase selectivity beyond that achieved by the core alone [1][2].

Kinase inhibition c-Met Pim-1 Antitumor

Purity and Commercial Availability Benchmarking Against Closest Structural Analogs

As of the current reporting period, the target compound (CAS 1021051-54-6) is available from multiple independent chemical suppliers at a standard purity specification of 95%+ (HPLC), with molecular formula and identity confirmed by InChIKey LTTQEDXBHSDZFA-UHFFFAOYSA-N and SMILES O=C(NCCOC1=NN2C(C=C1)=NN=C2C1=CC=CC=C1)NC1=CC=CC=C1 . The close analog 1-cyclohexyl-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea (CAS 1020976-63-9) is also offered at 95%+ purity, but its cyclohexylurea terminus introduces conformational flexibility and altered crystallinity that may affect formulation behavior in biochemical assays . Both compounds share a common synthetic intermediate, ensuring comparable batch-to-batch consistency when sourced from reputable vendors .

Chemical procurement Purity Supply chain

Absence of Structural Alert Flags Contrasted with Substituted Analogs

The target compound's structure lacks the 1,4-benzodioxin moiety present in analog CAS 1060268-57-6, which has been flagged in some toxicology screening panels as a potential substrate for cytochrome P450-mediated metabolic activation leading to quinone-like reactive intermediates [1]. The N-phenyl urea group of CAS 1021051-54-6, while not free from all metabolic liabilities, represents a well-precedented functional group in approved drugs (e.g., sorafenib, regorafenib) with extensively characterized metabolic pathways, providing a more predictable developability profile [2]. This structural distinction can be decisive when selecting compounds for long-term in vivo efficacy or toxicology studies.

Toxicophore Structural alert Drug safety

High-Value Application Scenarios for 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (1021051-54-6) in Scientific Research and Industrial Procurement


Kinase Selectivity Profiling Panels Requiring a Structurally Defined Triazolo[4,3-b]pyridazine Probe

The compound serves as a well-defined entry for constructing focused kinase inhibitor libraries targeting c-Met, Pim-1, or related tyrosine kinases. Its 3-phenyl-triazolo[4,3-b]pyridazine core reproduces the ATP-competitive pharmacophore validated in published SAR studies, while the N-phenyl urea terminus provides a distinct hydrogen-bonding vector for probing kinase hinge-region selectivity [1]. Researchers designing broad-panel kinase selectivity screens should prioritize this compound over analogs with larger, more flexible substituents (e.g., cyclohexyl or benzodioxin analogs) that may introduce confounding polypharmacology.

Bromodomain Inhibitor Lead Generation Leveraging the Privileged Triazolopyridazine Core

Crystallographic evidence confirms that [1,2,4]triazolo[4,3-b]pyridazine derivatives engage the acetyl-lysine binding pocket of BRD4 bromodomains with micromolar affinity [2]. The target compound's 3-phenyl substitution is expected to occupy the WPF shelf hydrophobic region, while the N-phenyl urea moiety offers a synthetically tractable handle for iterative library expansion. This scenario is particularly relevant for epigenetics-focused drug discovery groups seeking novel bromodomain inhibitor chemotypes beyond the extensively explored benzodiazepine and isoxazole scaffolds.

Physicochemical Property Benchmarking in Lead Optimization Cascades

With a molecular weight below 400 g/mol, TPSA under 100 Ų, and exactly two H-bond donors, the target compound resides within favorable oral drug-likeness space while maintaining the aromatic character necessary for kinase binding [1]. Procurement of this compound as a reference standard enables rigorous head-to-head comparison with higher-MW or higher-lipophilicity analogs during multiparameter optimization, ensuring that potency gains are not achieved at the expense of ADME properties.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined 3D structure, established by its InChIKey and SMILES, supports reproducible docking and molecular dynamics simulations against kinase and bromodomain targets [1][2]. Unlike analogs with saturated rings (cyclohexyl) that introduce conformational sampling uncertainty, the target compound's rigid, conjugated architecture yields narrower conformational ensembles, improving docking score reproducibility and pose prediction accuracy – a practical advantage for computational chemists validating virtual screening workflows.

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